molecular formula C8H12BrNO2 B580032 N-(3-bromo-4-oxocyclohexyl)acetamide CAS No. 687639-03-8

N-(3-bromo-4-oxocyclohexyl)acetamide

Número de catálogo: B580032
Número CAS: 687639-03-8
Peso molecular: 234.093
Clave InChI: WBTGJPGTKKCSKY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromo-4-oxocyclohexyl)acetamide typically involves the bromination of cyclohexanone followed by acylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent like acetic acid. The intermediate product is then reacted with acetic anhydride to form the final compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety .

Análisis De Reacciones Químicas

Types of Reactions: N-(3-bromo-4-oxocyclohexyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparación Con Compuestos Similares

  • N-(3-bromo-4-oxocyclohexyl)acetamide
  • Cyclohexylacetamide
  • N-(4-bromo-3-oxocyclohexyl)acetamide
  • N-(3-chloro-4-oxocyclohexyl)acetamide

Comparison: this compound is unique due to the presence of the bromo group, which imparts distinct chemical reactivity and biological activity. Compared to cyclohexylacetamide, the bromo derivative exhibits different pharmacokinetic and pharmacodynamic properties . The substitution of the bromo group with other halogens, such as chlorine, results in compounds with varying degrees of potency and selectivity in their biological effects .

Actividad Biológica

N-(3-bromo-4-oxocyclohexyl)acetamide is a compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with a bromine substituent and an acetamide group. This unique structure contributes to its distinct chemical reactivity and biological activity. The presence of the bromo group enhances its interaction with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biological processes:

  • Inhibition of Coagulation Factor Xa : Research indicates that this compound effectively inhibits factor Xa, a key enzyme in the blood coagulation cascade. This inhibition suggests potential applications as an anticoagulant agent, which could be beneficial in therapeutic settings for conditions such as venous thromboembolism and stroke prevention in patients with atrial fibrillation.
  • Interaction with Proteins : The compound has been shown to interact with various proteins involved in coagulation pathways, altering the kinetics of blood clotting. This interaction may lead to the development of new anticoagulant therapies.
  • Cell Death Mechanism : Although the exact mechanism by which this compound induces cell death is not fully elucidated, it is hypothesized that it interacts with thiourea groups of dehydrogenases, leading to the formation of reactive oxygen species (ROS) that contribute to apoptosis.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Biological Activity Description
AnticoagulantInhibits coagulation factor Xa, potentially useful for thromboembolic disorders.
Enzyme InhibitionInteracts with proteases; may serve as a serine protease inhibitor.
Induction of ApoptosisPossible induction of cell death through ROS generation.
Neuropharmacological PotentialMay act on histamine H3 receptors, indicating potential for cognitive disorder treatments .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Anticoagulant Studies : In vitro assays demonstrated that this compound significantly reduces thrombin generation, highlighting its potential as an anticoagulant agent.
  • Neuropharmacological Applications : Research into histamine H3 receptor interactions suggests that this compound may have therapeutic effects on cognitive disorders such as Alzheimer's disease and ADHD due to its ability to modulate neurotransmitter release .
  • Synthesis and Applications : As an intermediate in organic synthesis, this compound is crucial for developing more complex pharmaceutical agents, including those targeting protease activity and cognitive dysfunctions.

Propiedades

IUPAC Name

N-(3-bromo-4-oxocyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNO2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h6-7H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTGJPGTKKCSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(=O)C(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50730764
Record name N-(3-Bromo-4-oxocyclohexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

687639-03-8
Record name N-(3-Bromo-4-oxocyclohexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to one aspect of the present invention there is provided a method of synthesising 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole, which method comprises comprising: (i) reacting bromine with a solution of 4-acetamido-cyclohexanone in water to produce 2-bromo-4-acetamido-cyclohexanone; (ii) after step (i), adding thiourea to produce 6-acetylamino-2-amino4,5,6,7-tetrahydro-benzthiazole-dihydrobromide; (iii) after step (ii), adding an aqueous solution of hydrobromic acid to produce 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole; and (iv) after step (iii), isolating 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole free base.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.